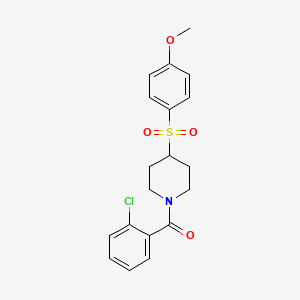
(2-Chlorophenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid compound that is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana. CP-47,497 has been extensively studied for its potential therapeutic applications, as well as its effects on the human body.
科学的研究の応用
Synthesis and Structural Analysis
- The synthesis of related compounds involves multi-step reactions, including condensation and amidation processes, to explore their antimicrobial and potential therapeutic applications. For instance, compounds with similar structures have been synthesized for in vitro antibacterial and antifungal activities, with some showing promising results against pathogenic strains (Mallesha & Mohana, 2014) (Mallesha & Mohana, 2014).
- Structural and crystallographic studies have been conducted to understand the molecular configuration and intermolecular interactions of such compounds. The analysis includes X-ray diffraction studies revealing details about molecular conformations and bonding (Revathi et al., 2015) (Revathi et al., 2015).
Biological Activities and Applications
- Research into the biological activities of chemically related compounds has shown various degrees of antimicrobial, antitubercular, and antiviral activities. This includes studies on their inhibition effects against specific bacterial and fungal strains, offering insights into potential therapeutic applications (Patel, Agravat, & Shaikh, 2011) (Patel, Agravat, & Shaikh, 2011).
- Antituberculosis and anticancer studies for compounds with similar structures have been conducted, indicating some compounds exhibit significant activities against these diseases, highlighting their potential as therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014) (Mallikarjuna, Padmashali, & Sandeep, 2014).
特性
IUPAC Name |
(2-chlorophenyl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-25-14-6-8-15(9-7-14)26(23,24)16-10-12-21(13-11-16)19(22)17-4-2-3-5-18(17)20/h2-9,16H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSCPIVNFAWEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

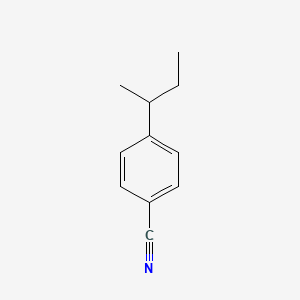


![Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/no-structure.png)
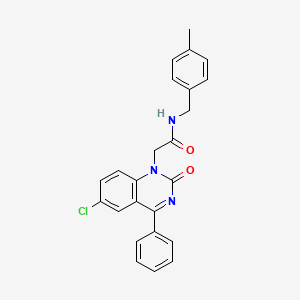
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2467008.png)
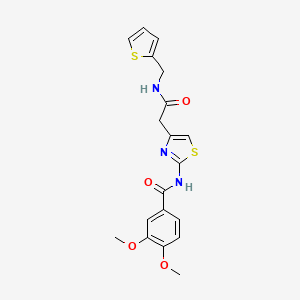

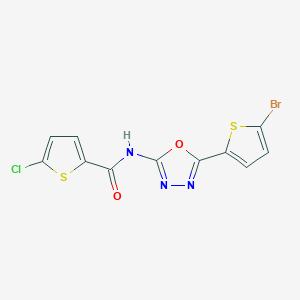

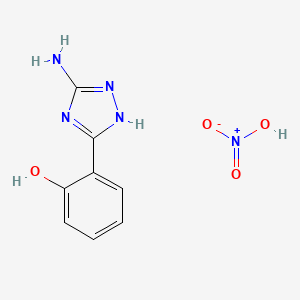
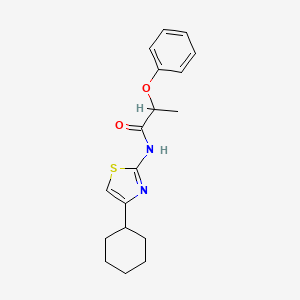

![2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2467024.png)